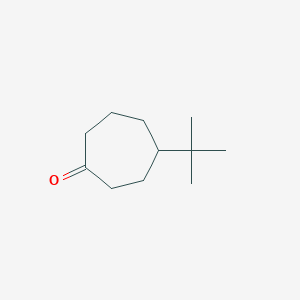
4-Tert-butylcycloheptanone
Vue d'ensemble
Description
4-Tert-butylcyclohexanone is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da .
Synthesis Analysis
The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols . In another experiment, the reduction of 4-tert-butylcyclohexanone was performed using two different reductants: NaBH4 and lithium tri-sec-butylborohydride (L-Selectride) .Molecular Structure Analysis
The molecular structure of 4-Tert-butylcycloheptanone consists of carbon, hydrogen, and oxygen atoms . The structure can be represented as (CH3)3CC6H9(=O) .Chemical Reactions Analysis
In general chemistry, reduction reactions are often described as electron transfer processes in which an ion or a neutral atom gains electrons . In the case of 4-tert-butylcyclohexanone, the reduction of a ketone to a secondary hydroxyl is a common reaction .Physical And Chemical Properties Analysis
4-Tert-butylcyclohexanone has a molecular weight of 154.25 g/mol . It is a compound of carbon, hydrogen, and oxygen with the formula C10H18O .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Tert-butylcycloheptanone: may be used in the synthesis of heterocyclic compounds like 1,2,4-triazoles through reactions such as the Einhorn-Brunner reaction or the Pellizzari reaction .
Catalysis Research
This compound could be involved in catalysis research, particularly in reactions involving diazoalkane-carbonyl homologation .
Polymerization Inhibition
It might also find application as an inhibitor in the thermal treatment of styrene and other polymerization processes .
Mécanisme D'action
The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center . This means it is possible to form a new chiral center through this process . If the hydride approaches from either “face” of the carbonyl carbon with equal likelihood, the reduction product of an achiral ketone is a racemic mixture .
Safety and Hazards
4-Tert-butylcyclohexanone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFNNIMYIKGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295935 | |
| Record name | 4-tert-butylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcycloheptanone | |
CAS RN |
5932-62-7 | |
| Record name | NSC106333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-butylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the different forms (keto vs. enol) observed in trichloromethyl-β-diketones?
A1: The research article [] investigates a series of trichloromethyl-β-diketones, including a derivative of 4-tert-butylcycloheptanone, namely 2-trichloroacetyl-4-tert-butylcycloheptanone. While 4-tert-butylcycloheptanone itself is not directly studied for its keto-enol tautomerism, the study found that the equilibrium between the keto and enol forms in these diketones is influenced by the substituents present. For instance, compounds with bulky substituents like tert-butyl groups on the cycloalkane ring (e.g., 2-trichloroacetyl-4-tert-butylcycloheptanone) were found to exist predominantly in the keto form. This information is valuable for understanding the reactivity and potential applications of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



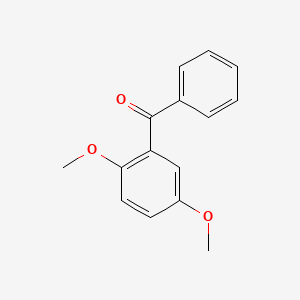

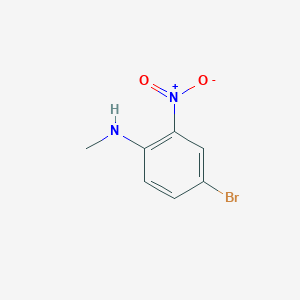
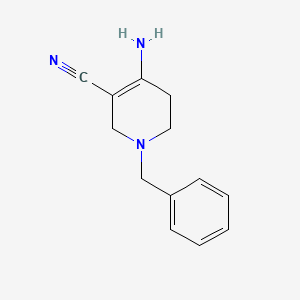








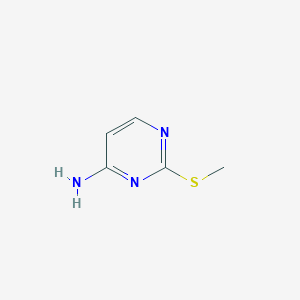
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)